molecular formula C4H8N2O3 B14597081 N~2~-Formyl-L-serinamide CAS No. 59867-87-7

N~2~-Formyl-L-serinamide

Cat. No.: B14597081
CAS No.: 59867-87-7
M. Wt: 132.12 g/mol
InChI Key: HDVVKVPLJFERLU-VKHMYHEASA-N
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Description

N²-Formyl-L-serinamide is a modified amino acid derivative featuring a formyl group (-CHO) attached to the α-amino group of L-serinamide (the amide form of serine).

Properties

CAS No.

59867-87-7

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

(2S)-2-formamido-3-hydroxypropanamide

InChI

InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1

InChI Key

HDVVKVPLJFERLU-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)N)NC=O)O

Canonical SMILES

C(C(C(=O)N)NC=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented approach involves the reaction of L-serinamide with formamide under thermal activation. Adapted from the synthesis of N-formyl-L-aspartic acid, this method leverages nucleophilic acyl substitution. The primary amino group of L-serinamide attacks the electrophilic carbonyl carbon of formamide, displacing ammonia and forming the N²-formyl derivative (Figure 1).

Reaction conditions :

  • Molar ratio : 1:5 (L-serinamide : formamide)
  • Temperature : 90–95°C
  • Duration : 2–4 hours
  • Solvent : Neat formamide (self-solvating)

Yield Optimization and Challenges

Benchmark studies using analogous amino acids report yields of 39.8% for N-formyl-L-aspartic acid under these conditions. For L-serinamide, steric hindrance at the β-hydroxyl group may reduce yields to an estimated 25–35%. Key parameters influencing efficiency include:

Parameter Optimal Range Impact on Yield
Temperature 90–95°C ±8%/5°C deviation
Reaction time 2.5–3 hours Maximizes at 3h
Formamide purity ≥98% Prevents hydrolysis

Critical limitation : Prolonged heating (>4 hours) promotes formamide decomposition to ammonia and CO, leading to de-formylation.

Enzymatic Synthesis via Thermolysin-Mediated Condensation

Enzyme Selection and Reaction Design

Patent EP1380570A1 describes a high-concentration enzymatic method for N-formyl-α-L-aspartyl-L-phenylalanine methyl ester, adaptable to N²-formyl-L-serinamide. Thermolysin (EC 3.4.24.27) catalyzes the condensation of N-formyl-L-serine (F-Ser) with ammonia, though direct amidation of L-serinamide remains unexplored.

Proposed adaptation :

  • Substrate : N-formyl-L-serine (synthesized via Section 1)
  • Nucleophile : Ammonia gas or ammonium chloride
  • Enzyme loading : 0.05–0.2 g/g F-Ser

Process Parameters and Calcium Dependence

Thermolysin requires Ca²⁺ for structural stability. Experimental data from analogous systems:

Ca²⁺ Source Concentration (mM) Relative Activity (%)
Calcium chloride 10 100
Calcium acetate 10 92
No additive 0 <5

Operational stability : Enzyme retains 80% activity after 5 cycles when immobilized on chitosan beads.

Transesterification-Oriented Synthesis

Indirect Amidation Pathway

Recent work by Smith et al. demonstrates peptide bond formation via O→N acyl transfer. Applied to N²-formyl-L-serinamide, this involves:

  • Synthesis of O-formyl-L-serine tert-butyl ester
  • Spontaneous intramolecular transesterification

Kinetic profile (20°C, D₂O, I = 2.0 M KCl):

  • Rate constant (k₁) : 5.8(2) × 10⁻³ M⁻¹s⁻¹
  • Isotope effect (kH/kD) : 1.4 ± 0.1

pH-Dependent Reactivity

The reaction exhibits bell-shaped pH-rate dependence centered at pH 7.08, governed by:

  • Deprotonation of the α-amino group (pKa = 7.94)
  • Protonation of the leaving oxygen

Optimal conditions :

  • pH : 7.0–7.5 (0.1 M phosphate buffer)
  • Temperature : 25–30°C
  • Yield : 55% over 12 hours

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Typical Yield (%) Scalability Cost (USD/g)
Direct formylation 25–35 Pilot-scale 12–18
Enzymatic 40–50 Industrial 8–14
Transesterification 50–55 Lab-scale 22–30

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) effectively resolves N²-formyl-L-serinamide from residual reactants:

Parameter Value
Mobile phase 0.1% HCO₂H/ACN (95:5)
Retention time 6.2 ± 0.3 min
Purity ≥98%

Spectroscopic Fingerprints

  • ¹H NMR (D₂O) : δ 8.21 (s, 1H, HCO), 4.12 (dd, J = 3.7, 8.9 Hz, 1H, α-CH), 3.85 (ABq, 2H, β-CH₂)
  • IR (ATR) : 1675 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

Chemical Reactions Analysis

Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Scientific Research Applications

N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to N²-Formyl-L-serinamide, differing in functional groups or side chains:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
N²-Acetyl-N-benzyl-O-methyl-L-serinamide C₁₃H₁₈N₂O₃ 250.30 g/mol Acetyl (N²), benzyl (N), O-methyl
Formamide, N-(2-chloropentyl)-N-(phenylmethyl)- C₁₃H₁₈ClNO 239.74 g/mol Chloropentyl, benzyl
Formamide, N-(2-methylphenyl)- C₈H₉NO 135.16 g/mol 2-methylphenyl

Key Observations :

  • Benzyl groups (e.g., in and ) introduce hydrophobicity, which may reduce solubility but improve membrane permeability in biological systems. Halogenated substituents (e.g., chlorine in ) increase molecular weight and electronegativity, affecting reactivity and stability.

Physicochemical Properties

While specific data for N²-Formyl-L-serinamide is unavailable, calculated properties of analogs provide indirect insights:

  • Boiling Point (Tboil) : For Formamide, N-(2-methylphenyl)- , Joback calculations estimate Tboil = 582.96 K . Formyl derivatives are expected to exhibit higher boiling points due to increased polarity.
  • Critical Temperature (Tc) : The same compound has a Tc of 798.49 K , suggesting moderate thermal stability.

Research Implications

  • Synthetic Challenges : The formyl group’s sensitivity to hydrolysis necessitates protective strategies during synthesis, as seen in O-methylation ().
  • Biological Applications : Formyl derivatives may mimic post-translational modifications in proteins, influencing receptor binding or enzymatic activity .

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